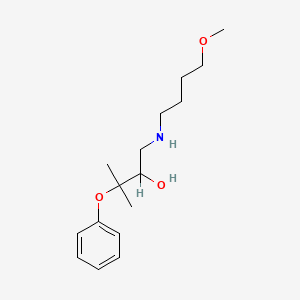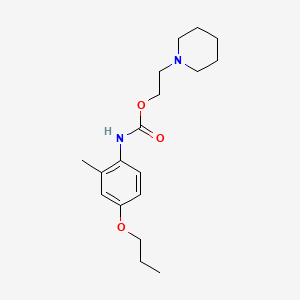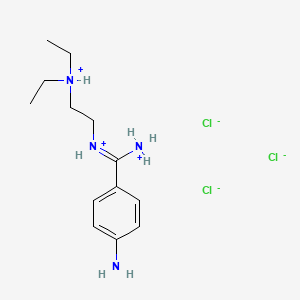
Dibutyl-cis-3-octenyloxyaluminum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Dibutyl(oct-3-en-1-olato)aluminum is an organoaluminum compound characterized by the presence of an oct-3-en-1-olato ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dibutyl(oct-3-en-1-olato)aluminum typically involves the reaction of dibutylaluminum hydride with oct-3-en-1-ol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane.
Industrial Production Methods: On an industrial scale, the production of (Z)-Dibutyl(oct-3-en-1-olato)aluminum may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
化学反应分析
Types of Reactions: (Z)-Dibutyl(oct-3-en-1-olato)aluminum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The oct-3-en-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides and other oxidized species.
Reduction: Reduced forms of the target compounds.
Substitution: New organoaluminum compounds with different ligands.
科学研究应用
(Z)-Dibutyl(oct-3-en-1-olato)aluminum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.
作用机制
The mechanism by which (Z)-Dibutyl(oct-3-en-1-olato)aluminum exerts its effects involves the coordination of the aluminum center with various substrates. The oct-3-en-1-olato ligand can facilitate the activation of substrates through coordination or electron transfer processes. Molecular targets include organic molecules with functional groups that can interact with the aluminum center, leading to catalytic or stoichiometric transformations.
相似化合物的比较
Dibutylaluminum hydride: A related compound used as a reducing agent.
Triethylaluminum: Another organoaluminum compound with different ligands.
Diisobutylaluminum hydride: Similar in structure but with different alkyl groups.
Uniqueness: (Z)-Dibutyl(oct-3-en-1-olato)aluminum is unique due to the presence of the oct-3-en-1-olato ligand, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where precise control over reaction outcomes is required.
属性
CAS 编号 |
68892-20-6 |
|---|---|
分子式 |
C16H33AlO |
分子量 |
268.41 g/mol |
IUPAC 名称 |
dibutyl-[(Z)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;; |
InChI 键 |
KXNLGIZQFVRAQK-WTUPQPTJSA-N |
手性 SMILES |
CCCC/C=C\CCO[Al](CCCC)CCCC |
规范 SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
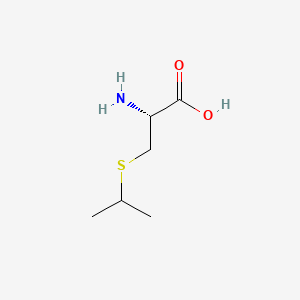
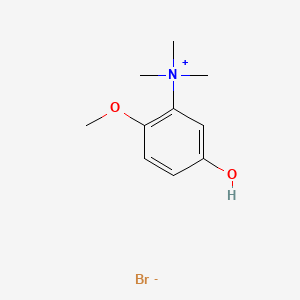

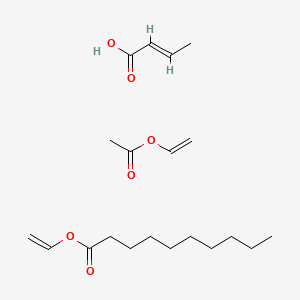
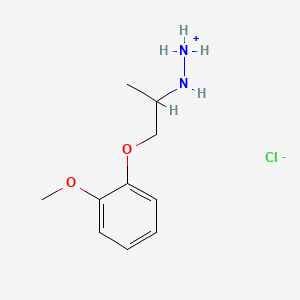
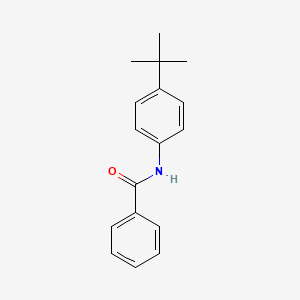
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

